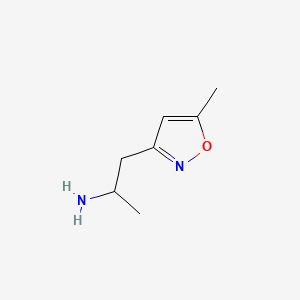

1-(5-Methylisoxazol-3-yl)propan-2-amine

Description

1-(5-Methylisoxazol-3-yl)propan-2-amine is a substituted amphetamine derivative characterized by a propan-2-amine backbone linked to a 5-methylisoxazole moiety. Isoxazole rings are heterocyclic structures known for their electron-withdrawing properties, which can influence molecular reactivity and pharmacological activity .

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)10-9-7/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDNMDVCSOXAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylisoxazol-3-yl)propan-2-amine typically involves the cycloaddition reaction of nitrile oxides with olefins or other suitable substrates. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . Common catalysts used in these reactions include copper (I) and ruthenium (II), although metal-free alternatives are being explored .

Industrial Production Methods: Industrial production of isoxazole derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylisoxazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(5-Methylisoxazol-3-yl)propan-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials

Biological Activity

1-(5-Methylisoxazol-3-yl)propan-2-amine, also known by its CAS number 1207175-74-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The molecular formula of 1-(5-Methylisoxazol-3-yl)propan-2-amine is with a molecular weight of approximately 150.18 g/mol. The compound features an isoxazole ring, which is known to influence its biological interactions.

Synthesis

The synthesis of 1-(5-Methylisoxazol-3-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. While specific methods are not detailed in the search results, general synthetic pathways for similar compounds often include:

- Formation of the isoxazole ring through cyclization reactions.

- Alkylation to introduce the propan-2-amine moiety.

Anticancer Properties

Research has indicated that 1-(5-Methylisoxazol-3-yl)propan-2-amine exhibits anticancer activity. In vitro studies have shown it can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of approximately 40.89 μg/mL against A549 lung cancer cells, indicating moderate potency in inhibiting cell proliferation .

The mechanism by which 1-(5-Methylisoxazol-3-yl)propan-2-amine exerts its biological effects may involve:

- Inhibition of specific enzymes or receptors associated with cancer cell survival and proliferation.

- Induction of apoptosis in malignant cells, potentially through pathways involving oxidative stress and mitochondrial dysfunction.

Comparative Biological Activity

When compared to other compounds with similar structures, 1-(5-Methylisoxazol-3-yl)propan-2-amine shows unique biological properties due to its specific substitution pattern on the isoxazole ring. This can lead to differences in receptor binding affinity and selectivity.

| Compound Name | IC50 (μg/mL) | Targeted Activity |

|---|---|---|

| 1-(5-Methylisoxazol-3-yl)propan-2-amine | 40.89 | Anticancer (A549 cells) |

| Compound X | 25 | Anticancer (specific cancer type) |

| Compound Y | >100 | Antimicrobial |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 1-(5-Methylisoxazol-3-yl)propan-2-amine:

Comparison with Similar Compounds

Structural Characteristics

The compound’s structure consists of:

- Propan-2-amine backbone: A common feature in psychoactive substances, facilitating interactions with monoamine transporters (e.g., dopamine, serotonin).

Key structural analogs (Figure 1) include:

1-(5-Chloro-1H-indol-3-yl)propan-2-amine (PAL-542) : Substituted indole ring with chlorine .

1-(Benzofuran-6-yl)propan-2-amine (6-APB) : Benzofuran moiety, associated with serotonergic activity .

1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT) : Phenethylamine derivative with methoxy and thioether groups .

Pharmacological Profile

Monoamine Release Selectivity

Based on analogs like PAL-542 and DOT, 1-(5-Methylisoxazol-3-yl)propan-2-amine may act as a monoamine releaser. Key comparisons:

| Compound | DA Release Potency | 5HT Release Potency | NE Release Potency | Selectivity (DA/5HT vs. NE) |

|---|---|---|---|---|

| PAL-542 (indole) | High | High | Low | >800-fold |

| DOT (phenethylamine) | Moderate | Moderate | Low | ~100-fold |

| Target Compound (inferred) | Moderate-High | Moderate | Low | Likely high |

- Mechanism: Isoxazole’s electronegativity may enhance binding to serotonin (5HT) or dopamine (DA) transporters, though reduced norepinephrine (NE) release is expected due to steric and electronic effects .

Comparison with Structural Analogs

Neuropharmacological Effects

- PAL-542 : Dual DA/5HT releaser with minimal abuse liability in rodent models due to low NE activity .

- 6-APB : Benzofuran analog with entactogen effects linked to 5HT2A/2C receptor activation .

Physicochemical Properties

| Property | Target Compound (Inferred) | PAL-542 | 6-APB |

|---|---|---|---|

| Molecular Weight (g/mol) | ~152.21 | 222.70 | 203.28 |

| logP (lipophilicity) | ~1.2 | 2.8 | 2.5 |

| pKa | ~9.5 (amine) | 9.7 | 9.3 |

- Key Insight : The methylisoxazole group likely reduces logP compared to indole or benzofuran analogs, possibly affecting CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.